1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine
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Overview
Description
1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is a synthetic organic compound characterized by the presence of a brominated pyrimidine ring and a cyclobutanamine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine typically involves multiple steps, starting from commercially available precursors
-
Bromination of Pyrimidine:
- Starting Material: 2-pyrimidine
- Reagent: Bromine (Br₂)
- Solvent: Acetic acid
- Conditions: Room temperature, stirring for several hours
-
Formation of Cyclobutanamine Derivative:
- Intermediate: 5-bromo-2-pyrimidine
- Reagent: Cyclobutanamine
- Solvent: Tetrahydrofuran (THF)
- Conditions: Reflux, inert atmosphere (e.g., nitrogen)
-
Boc Protection:
- Intermediate: 1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine
- Reagent: Di-tert-butyl dicarbonate (Boc₂O)
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature, stirring for several hours
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki, Heck) to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, thiols), solvents (e.g., DMF, DMSO), mild heating
Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM), room temperature
Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol), elevated temperatures
Major Products:
- Substituted pyrimidines
- Free amine derivatives
- Coupled products with various functional groups
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for labeling and detection.
Probe Development: Acts as a precursor for the development of molecular probes for biological studies.
Medicine:
Drug Discovery: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Anticancer Research: Studied for its activity against various cancer cell lines.
Industry:
Material Science: Explored for its potential in the development of novel materials with specific properties.
Catalysis: Used in the preparation of catalysts for industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The brominated pyrimidine ring can facilitate binding to active sites, while the cyclobutanamine moiety may enhance the compound’s stability and bioavailability.
Molecular Targets and Pathways:
Enzymes: Inhibition or modulation of enzyme activity
Receptors: Binding to receptor sites to modulate signaling pathways
Nucleic Acids: Interaction with DNA or RNA to affect gene expression
Comparison with Similar Compounds
1-(5-Bromo-2-pyrimidinyl)-cyclobutanamine: Lacks the Boc protection, making it more reactive.
1-(5-Chloro-2-pyrimidinyl)-N-Boc-cyclobutanamine: Similar structure with chlorine instead of bromine, potentially altering its reactivity and biological activity.
1-(5-Bromo-2-pyrimidinyl)-N-Boc-pyrrolidine: Contains a pyrrolidine ring instead of a cyclobutanamine, affecting its steric and electronic properties.
Uniqueness: 1-(5-Bromo-2-pyrimidinyl)-N-Boc-cyclobutanamine is unique due to the combination of the brominated pyrimidine ring and the Boc-protected cyclobutanamine. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various applications in research and industry.
Properties
Molecular Formula |
C13H18BrN3O2 |
---|---|
Molecular Weight |
328.20 g/mol |
IUPAC Name |
tert-butyl N-[1-(5-bromopyrimidin-2-yl)cyclobutyl]carbamate |
InChI |
InChI=1S/C13H18BrN3O2/c1-12(2,3)19-11(18)17-13(5-4-6-13)10-15-7-9(14)8-16-10/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
BGQHNBMHAZESLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
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